7-Methyl-1,3-benzoxazol-2-amine
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Overview
Description
7-Methyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazole ring, with a methyl group at the 7th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminophenol with 7-methylbenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidant like hydrogen peroxide (H₂O₂) in ethanol . The reaction is carried out at moderate temperatures (around 50°C) to yield the desired benzoxazole derivative.
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts or ionic liquid catalysts, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
7-Methyl-1,3-benzoxazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Methyl-1,3-benzoxazol-5-amine
- 2-Aminobenzoxazole
- Benzoxazole
Comparison: 7-Methyl-1,3-benzoxazol-2-amine is unique due to the presence of a methyl group at the 7th position, which can influence its chemical reactivity and biological activity. Compared to other benzoxazole derivatives, it may exhibit different pharmacological properties and applications .
Properties
IUPAC Name |
7-methyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMXCUHREGJVSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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